![molecular formula C16H18ClNO3 B6508109 6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 887210-43-7](/img/structure/B6508109.png)
6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
Übersicht
Beschreibung
The compound “6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that includes a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and morpholine rings, as well as the chloro and methyl substituents . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Wissenschaftliche Forschungsanwendungen
- NSC 663284 exhibits potent antiproliferative effects against cancer cells. It interferes with cell division by inhibiting cyclin-dependent kinases (CDKs) involved in the cell cycle. Researchers have explored its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer .
- NSC 663284 inhibits specific kinases, including CDK7 and CDK9. These kinases regulate transcription and RNA synthesis. Researchers have studied its impact on gene expression and potential therapeutic applications in diseases related to dysregulated transcription .
Anticancer Properties
Kinase Inhibition
Wirkmechanismus
Target of Action
The primary target of 6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is the cell division cycle 25 (CDC25) phosphatase family . CDC25 phosphatases play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
This compound acts as a potent, irreversible, cell-permeable, and mixed competitive inhibitor of the CDC25 phosphatase family . It inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks), which are essential for cell cycle progression .
Biochemical Pathways
By inhibiting CDC25 phosphatases, this compound affects the cell cycle progression at both G1 and G2/M phase . The inhibition of Cdks prevents the transition from G1 to S phase and from G2 to M phase, thereby halting the cell cycle .
Pharmacokinetics
The compound is solid in form and is soluble in DMSO . It is insoluble in water, which may affect its bioavailability . The compound should be stored at 2-8°C and protected from light to maintain its stability .
Result of Action
The inhibition of CDC25 phosphatases and Cdks by this compound leads to the halt of cell cycle progression . This results in the suppression of the proliferation of various tumor cell lines .
Eigenschaften
IUPAC Name |
6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-13-15(11(2)16(10)17)12(8-14(19)21-13)9-18-3-5-20-6-4-18/h7-8H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRYAAVQKFFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322083 | |
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
CAS RN |
887210-43-7 | |
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.